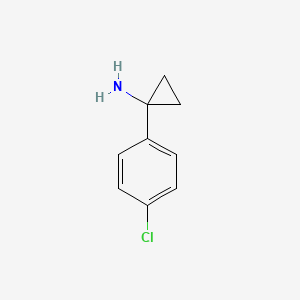

1-(4-Chlorophenyl)cyclopropanamine

描述

Significance of Cyclopropane (B1198618) Moiety in Bioactive Molecules

The cyclopropyl (B3062369) group is a frequently utilized structural unit in the development of new drugs. uni.lu Its incorporation into a molecule can serve as a fine-tuning tool for pharmacological performance. google.com This small, three-membered ring is found in a number of FDA-approved drugs for treating a range of conditions, including HIV/AIDS, hepatitis C, and asthma. patsnap.com

The defining feature of a cyclopropane ring is its significant angle and torsional strain. The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. nih.gov This inherent strain, with a value of approximately 27.5 kcal/mol, results in C-C bonds with enhanced π-character, making the ring reactive and a useful intermediate in organic synthesis. mdpi.com In drug design, this reactivity can be harnessed, for instance, by designing molecules where the ring-opening may enhance activity against a biological target. drugbank.com The strained nature of the ring also means its C-H bonds are stronger and shorter than those in linear alkanes, which can contribute to increased metabolic stability. uni.lu

The rigid, planar nature of the cyclopropane ring provides a significant degree of conformational constraint. google.comnih.gov By locking a portion of a molecule's structure, the cyclopropyl group can reduce the entropic penalty associated with the drug binding to its receptor, potentially leading to higher potency. uni.lugoogle.com This rigidity helps to fix the spatial orientation of pendant pharmacophoric groups, optimizing their interaction with the target's binding pocket. mdpi.com This conformational restriction can also be used to prevent the hydrolysis of peptides and peptidomimetics. uni.lu The introduction of a cyclopropane moiety can influence a range of critical drug properties, including:

Enhanced potency uni.lu

Increased metabolic stability uni.lugoogle.comuni.lu

Reduced off-target effects uni.lu

Altered lipophilicity and pKa google.com

Increased brain permeability uni.lu

Overview of Halogenated Phenyl Derivatives in Pharmaceutical Sciences

The introduction of halogen atoms, particularly chlorine, into aromatic rings is a well-established and powerful strategy in pharmaceutical sciences. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in drug design. sigmaaldrich.comnih.gov

The substitution of a hydrogen atom with a chlorine atom, sometimes referred to as the "magic chloro" effect, can lead to remarkable improvements in a molecule's biological activity, with potency increases of up to 100,000-fold reported in some cases. sigmaaldrich.com This is not a universal rule, as in some instances chlorination can diminish or have no effect on activity. google.com However, the strategic placement of chlorine is a key tactic for modulating a compound's efficacy. One of its primary roles is to block sites of metabolic oxidation. For example, replacing a metabolically vulnerable methyl group or hydrogen atom on a phenyl ring with a chlorine atom can prevent enzymatic degradation, thereby increasing the drug's half-life. nih.gov

The chlorine atom influences a molecule's properties through several mechanisms. Its electronegativity withdraws electron density from the attached carbon atom, which can alter the electronic environment of the entire molecule. google.com This can impact how the drug molecule interacts with its biological target. Chlorine substitution generally increases a molecule's hydrophobicity (lipophilicity). sigmaaldrich.com This can enhance the ability of a drug to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier. sigmaaldrich.com The addition of chlorine can also increase the stability of a compound. drugbank.comunl.pt Furthermore, a chlorine atom can act as a bioisostere, a substituent that can replace other groups (like -OH, -SH, or even -CF₃) while maintaining or improving biological activity due to similarities in size, shape, or electronic properties.

Research Context of 1-(4-Chlorophenyl)cyclopropanamine

This compound is a chemical entity that combines the key features of a conformationally restricted cyclopropylamine (B47189) and a metabolically relevant chlorophenyl group. While extensive pharmacological studies on this specific molecule are not widely published, its research context can be understood through its availability as a research chemical and the documented use of its structural core in the synthesis of other molecules of interest.

The compound is commercially available, typically as a hydrochloride salt, indicating its utility as a building block in synthetic chemistry. mdpi.com Research into related structures provides insight into its potential applications. For instance, the synthesis of 1-(4-chlorophenyl)-cyclopropane acetonitrile (B52724) has been reported as a precursor to carboxamide derivatives that were evaluated for antiproliferative activity. google.com Similarly, the related 1-(4-chlorophenyl)cyclopropanecarboxylic acid has been used to synthesize amide-linked piperazine (B1678402) conjugates, merging two well-known pharmacophores. drugbank.com

Furthermore, the closely related ketone, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a known key intermediate in the synthesis of the agricultural fungicide cyproconazole, demonstrating the industrial relevance of the (4-chlorophenyl)cyclopropyl scaffold. patsnap.comsigmaaldrich.com This suggests that this compound is valued as an intermediate, providing a rigid scaffold onto which further chemical diversity can be built to explore new therapeutic or agrochemical agents.

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀ClN | mdpi.com |

| Molecular Weight | 167.63 g/mol | mdpi.com |

| IUPAC Name | 1-(4-chlorophenyl)cyclopropan-1-amine | mdpi.com |

| CAS Number | 72934-36-2 | mdpi.com |

Table 2: Chemical Identifiers for this compound Hydrochloride This table is interactive. Click on the headers to sort.

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁Cl₂N | |

| Molecular Weight | 204.10 g/mol | |

| CAS Number | 1009102-44-6 | |

| InChI Key | UQTQBRJXTQDWHY-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJWLBCYTZYEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462925 | |

| Record name | 1-(4-Chlorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-36-2 | |

| Record name | 1-(4-Chlorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chlorophenyl Cyclopropanamine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies provide the most straightforward pathways to the target molecule, starting from readily available precursors. These methods include nucleophilic substitution reactions and organometallic-mediated cyclopropanations.

One potential pathway to synthesize a derivative involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction. Benzylic halides are particularly well-suited for these reactions due to their enhanced reactivity. asccollegekolhar.in

A plausible synthetic route involves the direct N-alkylation of cyclopropylamine (B47189) with 4-chlorobenzyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemtube3d.com Benzylic substrates are highly reactive in SN2 reactions because the phenyl ring stabilizes the transition state. asccollegekolhar.inchemtube3d.com The reaction results in the formation of N-(4-chlorobenzyl)cyclopropanamine and hydrochloric acid as a byproduct.

To drive the nucleophilic substitution reaction to completion and to neutralize the acidic byproduct (HCl), the addition of a base is essential. The optimization of these basic conditions is critical for maximizing the yield and purity of the product. An appropriate, non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, is typically added to scavenge the generated acid. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. The reaction temperature is another parameter that would be optimized to ensure a reasonable reaction rate without promoting side reactions.

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. In the context of cyclopropanamine synthesis, they are key components of titanium-mediated reactions with nitriles. thieme-connect.comthieme-connect.com

A highly effective, one-step method for preparing primary cyclopropylamines is the Kulinkovich-Szymoniak reaction. organic-chemistry.orgorganic-chemistry.org This reaction involves the coupling of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide (Ti(OPri)4). rsc.org To synthesize 1-(4-chlorophenyl)cyclopropanamine, 4-chlorobenzonitrile (B146240) would be treated with ethylmagnesium bromide (EtMgBr) and Ti(OPri)4.

The mechanism involves the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. thieme-connect.com The nitrile then inserts into this intermediate, forming an azatitanacycle. The crucial step for obtaining the cyclopropylamine is the subsequent treatment with a strong Lewis acid, such as boron trifluoride etherate (BF3·OEt2), which promotes the reductive ring-contraction to yield the final product. organic-chemistry.org Without the Lewis acid, the reaction tends to yield ketones as the major product. organic-chemistry.org This method is advantageous due to its operational simplicity and the use of readily available starting materials. organic-chemistry.org The reaction demonstrates broad applicability with various nitriles and Grignard reagents. thieme-connect.com

Table 1: Titanium-Mediated Synthesis of Primary Cyclopropylamines from Various Nitriles rsc.org

| Entry | Nitrile | Grignard Reagent | Product | Yield (%) |

| 1 | Ph-CN | EtMgBr | 1-Phenylcyclopropanamine | 72 |

| 2 | Ph-CH2-CN | EtMgBr | 1-Benzylcyclopropanamine | 70 |

| 3 | Cyclohexyl-CN | EtMgBr | 1-Cyclohexylcyclopropanamine | 65 |

| 4 | Me(CH2)9-CN | EtMgBr | 1-Decylcyclopropanamine | 68 |

| 5 | Ph-CH2-CN | PrMgBr | 1-Benzyl-2-methylcyclopropanamine | 60 |

Sodium alcoholates, particularly those of tertiary alcohols like sodium tert-butoxide, serve as strong, non-nucleophilic bases in organic synthesis. google.com Their primary role in cyclopropanation is to generate a reactive intermediate, such as a carbanion, which then undergoes an intramolecular cyclization. wikipedia.org For example, a haloalkane containing an appropriately positioned acidic proton can be deprotonated by a sodium alcoholate. The resulting carbanion can then displace the halide via an intramolecular SN2 reaction (a 3-exo-trig cyclization) to form the cyclopropane (B1198618) ring. wikipedia.org This strategy is a variation of the Wurtz coupling and is fundamental to the Favorskii rearrangement. wikipedia.org While not a direct cyclopropanation of an alkene, this base-induced intramolecular cyclization is a valid strategy for constructing the cyclopropane motif.

Cyclopropanation Strategies Employing Sodium Alcoholates

Substitution of Halogen Atoms in Dichlorocyclopropane Precursors

The substitution of halogen atoms in dichlorocyclopropane precursors represents a potential pathway for the synthesis of cyclopropylamines. While direct substitution on a dichlorocyclopropane ring bearing a 4-chlorophenyl group is not extensively detailed in the provided information, the general principle involves the replacement of one or both chlorine atoms with an amino group or a precursor to an amino group. This transformation is often challenging due to the decreased reactivity of halogens on a cyclopropane ring compared to their alkyl counterparts. The specific conditions, such as the choice of aminating agent, catalyst, and reaction environment, would be crucial for achieving a successful substitution.

Multi-step Synthetic Routes and Intermediate Chemistry

More commonly, the synthesis of this compound involves multi-step routes that rely on the careful construction and modification of key intermediates. These routes offer greater flexibility and control over the final product's structure.

A key intermediate in the synthesis of related compounds is 1-(4-chlorophenyl)cyclopropanecarbonyl chloride. bldpharm.com This acyl chloride is a versatile building block, readily undergoing reactions with various nucleophiles. For instance, it can be reacted with an appropriate nitrogen source to introduce the amine functionality. The synthesis of this intermediate often starts from the corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopropanecarboxylic acid, which is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comgoogle.com The reactivity of the acyl chloride allows for the formation of amides, which can then be further reduced or rearranged to yield the desired cyclopropylamine.

A similar compound, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride, highlights the utility of cyclopropanecarbonyl chlorides in building more complex structures. chemicalbook.com The synthesis of 1-(4-fluorophenyl)cyclopropanecarbonyl chloride has also been documented. sigmaaldrich.com

A common strategy in the synthesis of cyclopropane derivatives involves the use of a nitrile intermediate, which is then hydrolyzed to a carboxylic acid. google.com This carboxylic acid can then be converted to the acyl chloride as mentioned previously. The hydrolysis of the nitrile group (C≡N) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions. chemistrysteps.comlumenlearning.comorganicchemistrytutor.comlibretexts.org

Base-catalyzed hydrolysis of nitriles is a widely used method. chemistrysteps.comorganicchemistrytutor.com Lithium hydroxide (B78521) (LiOH) is a particularly effective reagent for this transformation, often used in a mixture of water and an organic solvent like methanol, tetrahydrofuran (B95107) (THF), or dioxane. researchgate.netnih.govnih.govsciforum.net The reaction typically proceeds by the nucleophilic attack of the hydroxide ion on the carbon atom of the nitrile, leading to the formation of a carboxylate salt. organicchemistrytutor.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. libretexts.org The use of lithium hydroxide is often favored due to its mildness and high yields in the hydrolysis of various esters and amides, which are intermediates in nitrile hydrolysis. researchgate.netnih.gov

Alternatively, nitriles can be hydrolyzed to carboxylic acids under acidic conditions. chemistrysteps.comlumenlearning.comorganicchemistrytutor.comlibretexts.org This method typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orggoogle.com The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. lumenlearning.comorganicchemistrytutor.com A series of proton transfer steps and tautomerization then leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the acidic conditions. chemistrysteps.comlumenlearning.comyoutube.com

Catalysis plays a crucial role in the synthesis of cyclopropane rings and the modification of functional groups. While the provided information does not specifically detail catalytic systems for the direct synthesis of this compound, general principles of cyclopropane synthesis and functional group manipulation are relevant.

For the formation of the cyclopropane ring itself, various catalytic methods are available, including those employing cobalt, palladium, and rhodium catalysts. organic-chemistry.org These catalysts can facilitate the cyclopropanation of olefins with diazo compounds or other carbene precursors. organic-chemistry.org For example, cobalt(II) complexes have been shown to be effective for the asymmetric cyclopropanation of olefins. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to attach aryl groups to cyclopropyl (B3062369) rings. organic-chemistry.org

In the context of modifying intermediates, catalytic systems are essential. For instance, the reduction of an amide (formed from the cyclopropanecarbonyl chloride) to the amine would typically employ a reducing agent in the presence of a catalyst. Furthermore, palladium/copper-catalyzed cross-coupling reactions have been utilized in the synthesis of related heterocyclic compounds, demonstrating the power of catalysis in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Catalytic Systems in Cyclization and Functional Group Modifications

Palladium and Copper Catalysts

Palladium and copper catalysts are pivotal in the formation of key bonds within the precursors to this compound. These metals are particularly effective in facilitating cross-coupling reactions, which are essential for constructing the arylated cyclopropane scaffold.

Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. researchgate.netmdpi.com For instance, a Suzuki coupling reaction can be employed to link the 4-chlorophenyl group to a cyclopropane ring precursor. The effectiveness of this process often depends on the specific palladium catalyst and ligands used. A study on the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates evaluated various palladium sources, finding that [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) provided the most effective outcome. mdpi.com In other cases, ligand-free systems using palladium chloride (PdCl₂) or palladium acetate (B1210297) (Pd(OAc)₂) with bulky phosphine (B1218219) ligands like XPhos have also proven successful. mdpi.com

Copper catalysts, often used in conjunction with palladium, play a crucial role in certain coupling reactions. For example, in the synthesis of a precursor to a pyrrol-3-one derivative, a PdCl₂/CuI/Ph₃P catalytic system was used for the chemoselective cross-coupling of terminal propargylamines with acyl chlorides. mdpi.com Copper sulfate (B86663) has also been noted as a catalyst in the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, an important intermediate. google.com The synergy between palladium and copper can enhance reaction rates and yields in multistep transformations. nih.gov

The table below summarizes the application of palladium and copper catalysts in relevant synthetic transformations.

| Catalyst System | Reaction Type | Application Context | Reference |

| [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Suzuki Cross-Coupling | Synthesis of highly-conjugated thiadiazole derivatives. | mdpi.com |

| Palladium Acetate (Pd(OAc)₂) with XPhos ligand | Suzuki Cross-Coupling | Alternative catalyst system for C-C bond formation. | mdpi.com |

| PdCl₂/CuI/Ph₃P | Sonogashira-type Cross-Coupling | Synthesis of aminoacetylenic ketones, precursors to heterocyclic systems. | mdpi.com |

| Copper Sulfate (CuSO₄) | C-C Bond Formation | Used in the synthesis of a key ketone intermediate. | google.com |

Solvent Effects (e.g., DMF, Toluene)

The choice of solvent is a critical parameter in the synthesis of this compound precursors, influencing reaction kinetics, solubility of reagents, and catalyst stability. Toluene is a common solvent for palladium-catalyzed cross-coupling reactions, such as the synthesis of bis(4-bromophenyl)-1,3,4-thiadiazole, where the reaction is conducted at reflux temperature. mdpi.com

In addition to traditional organic solvents, greener alternatives are being explored. A deep eutectic solvent (DES) composed of cholinium chloride (ChCl) and urea (B33335) was successfully used as a reaction medium for the synthesis of a 2-amino imidazole (B134444) derivative. mdpi.com This DES allowed for the product to precipitate out of the reaction mixture upon cooling, simplifying purification and avoiding the use of volatile organic compounds (VOCs). mdpi.com

Other solvents commonly used in related synthetic steps include dry tetrahydrofuran (THF) for coupling reactions involving carbodiimides and methylene (B1212753) dichloride (DCM) for workup and purification procedures. mdpi.com The selection of an appropriate solvent system is crucial for optimizing the yield and purity of the final product.

Stereoselective Synthesis and Chiral Resolution

As this compound possesses a chiral center, the control of stereochemistry is of significant importance. This can be achieved either by directing the formation of a specific enantiomer during the synthesis or by separating the enantiomers from a racemic mixture.

Enantiomeric Control in Cyclopropanamine Synthesis

Achieving enantiomeric control in the synthesis of cyclopropanamines can be approached through asymmetric catalysis. One advanced method involves the organocatalyzed reaction of bromomalonates with α,β-unsaturated aldehydes to form cyclopropanes. chemistryviews.org By immobilizing a silylated diarylprolinol catalyst on a solid support, it is possible to perform this cyclopropanation with excellent diastereoselectivity and enantioselectivity. chemistryviews.org This strategy is particularly amenable to continuous-flow systems, which can reduce side reactions and enhance catalyst longevity. chemistryviews.org

Another strategy for obtaining enantiomerically pure compounds is through kinetic resolution. For example, a continuous kinetic resolution using an enzyme in a packed-bed reactor can effectively separate enantiomers of a precursor alcohol. nih.gov In this process, one enantiomer is selectively acylated by the enzyme, allowing for the separation of the reacted and unreacted forms, ultimately leading to the desired pure enantiomer after further chemical steps. nih.gov

Separation Techniques for Enantiomers

When a synthesis results in a racemic mixture, chiral resolution techniques are employed to isolate the individual enantiomers.

A primary method for enantiomeric separation is preparative chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for this purpose. mdpi.comresearchgate.net By screening different mobile phases, such as mixtures of n-hexane and isopropanol, optimal separation conditions can be achieved to obtain both enantiomers with high purity. mdpi.comresearchgate.net

Another classical and effective method is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. rsc.org These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the original amine. rsc.org

The table below outlines common techniques for chiral resolution applicable to this compound.

| Separation Technique | Principle | Resolving Agent/Stationary Phase | Reference |

| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase. | Polysaccharide-based CSPs (e.g., Kromasil 5-Amycoat). | mdpi.comresearchgate.net |

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities. | Chiral acids (e.g., Tartaric Acid). | rsc.org |

| Enantioselective Membranes | Selective transport of one enantiomer through a membrane containing a chiral selector. | Chiral selectors embedded in a polymer matrix. | mdpi.com |

Advanced Synthetic Techniques and Industrial Considerations

For the large-scale production of this compound, advanced manufacturing technologies are considered to improve efficiency, safety, and scalability.

Continuous Flow Reactor Systems for Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis. almacgroup.com In a flow reactor, reagents are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. nih.gov This technology provides superior control over reaction parameters such as temperature and residence time due to the high surface-area-to-volume ratio, leading to enhanced heat and mass transfer. almacgroup.comresearchgate.net

The synthesis of cyclopropylamine, a core structure of the target molecule, has been shown to be highly efficient in a continuous-flow microreaction system. researchgate.net One study achieved a 96% yield of cyclopropylamine with a residence time of only 4 minutes, a significant improvement over the several hours required in a batch reactor. researchgate.net This rapid and high-yield synthesis is made possible by the precise temperature control that also prevents the formation of by-products. researchgate.net

Furthermore, continuous-flow systems are well-suited for multistep and hazardous reactions. almacgroup.com For enantioselective syntheses, catalysts can be immobilized in a packed-bed reactor, allowing for their continuous reuse over extended periods, which reduces costs and simplifies purification. chemistryviews.orgnih.gov The ability to integrate reaction, separation, and purification steps into a single continuous sequence makes flow chemistry a powerful tool for the scalable and efficient production of complex pharmaceutical intermediates. almacgroup.com

Automated Synthesis and High-Throughput Methodologies

The demand for large libraries of structurally diverse compounds for screening purposes has propelled the development of automated and high-throughput synthetic methods. For the synthesis of cyclopropylamines, including derivatives like this compound, continuous-flow chemistry and robotic platforms have emerged as powerful tools.

Continuous-flow synthesis offers significant advantages over traditional batch methods, including enhanced safety, better process control, and higher efficiency. researchgate.net In a continuous-flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. researchgate.net This methodology has been successfully applied to the synthesis of cyclopropylamine (CPA), an essential intermediate, using a microreaction system that simplifies the process and improves stability. researchgate.netacs.org A two-step continuous-flow driven synthesis has been developed for 1,1-cyclopropane aminoketones, achieving good chemical yields and high productivity for a library of these compounds. rsc.orgresearchgate.net This approach, which involves the photocyclization of 1,2-diketones followed by a reaction with amines, demonstrates the potential for rapid generation of diverse cyclopropylamine derivatives. rsc.orgresearchgate.net

The integration of robotics and computer-aided synthesis planning represents a further leap in automation. mit.edu Modular, robotic flow synthesis platforms can perform multistep syntheses, leveraging algorithms for route planning and optimization. mit.edu These systems can automatically adjust reaction conditions to maximize yield and minimize byproducts, using data-rich experimentation facilitated by in-line analytical techniques like FTIR and HPLC/MS. mit.edu "Assembly line" synthesis in flow is another high-throughput strategy that enables the creation of large combinatorial libraries by sequentially adding different reagents in a continuous stream. chemrxiv.org While a specific automated synthesis for this compound has not been detailed in the literature, these advanced platforms and flow chemistry principles are directly applicable for its high-throughput production and the generation of its derivatives for further research.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Cyclopropylamines

| Feature | Traditional Batch Synthesis | Continuous-Flow Synthesis |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Small reactor volumes minimize risks associated with hazardous reactions. researchgate.net |

| Efficiency | Often involves multiple manual workup and purification steps. | Can be "telescoped" to perform multiple steps sequentially without isolation. rsc.orgresearchgate.net |

| Scalability | Scaling up can be complex and non-linear. | Easily scalable by running the system for longer periods. researchgate.net |

| Throughput | Low to moderate; not ideal for library synthesis. | High throughput; suitable for generating libraries of analogues. rsc.orgchemrxiv.org |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact and enhance sustainability. rsc.org These principles focus on waste prevention, atom economy, use of safer solvents, energy efficiency, and employment of renewable feedstocks and catalysts. longdom.org

For the synthesis of cyclopropylamines, several green chemistry approaches have been explored.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, often eliminates the need for bulk solvents. youtube.comyoutube.comrsc.org This solvent-free approach reduces waste and can lead to different reactivities and selectivities compared to solution-phase reactions. youtube.com A total mechanosynthesis has been reported for a pivotal intermediate of the drug Pitavastatin, which bears a cyclopropyl group, demonstrating the industrial potential of this eco-friendly technique. rsc.org The synthesis of silylcyclopentenes has also been achieved under ball-milling conditions, avoiding large volumes of solvent. nih.gov

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, typically in aqueous media. mdpi.comyoutube.com Engineered enzymes, developed through techniques like directed evolution, can be tailored for specific, non-natural reactions. youtube.comnih.gov For instance, a promiscuous tautomerase has been engineered into a cofactor-independent cyclopropanation enzyme for the enantioselective synthesis of various cyclopropanes. nih.gov While biocatalytic methods often rely on repurposed heme enzymes, this development highlights the potential for creating novel biocatalysts for specific target molecules. nih.gov The use of deep eutectic solvents (DESs) as a greener alternative to traditional organic solvents in biocatalysis is also gaining traction. mdpi.com

Alternative Solvents and Catalysts: Replacing hazardous organic solvents is a key goal of green chemistry. researchgate.net Water is an ideal green solvent, and techniques like micellar catalysis can be used to solubilize organic reactants, creating "nanoreactors" that accelerate reaction rates. rsc.org Sustainable protocols using reusable catalysts, such as the ZnO-nanocrystal catalyzed synthesis of triazoles in water, showcase the move towards more environmentally benign processes. rsc.org For cyclopropylamine synthesis, novel methods have been developed that are transition-metal-free or use more sustainable catalysts. A phosphine-catalyzed formal tertiary Csp3-H amination provides a high-atom-economy route to 1-substituted cyclopropylamines. nih.gov Another approach utilizes a cooperative Ti(II)- and Lewis acid-mediated coupling of nitriles with Grignard reagents, employing readily available starting materials. organic-chemistry.org

Table 2: Application of Green Chemistry Principles to Cyclopropylamine Synthesis

| Green Chemistry Principle | Application in Cyclopropylamine Synthesis | Research Finding |

| Waste Prevention | Solvent-free synthesis using mechanochemistry. | Total mechanosynthesis of a cyclopropane-bearing pharmaceutical intermediate has been achieved. rsc.org |

| Atom Economy | Transition-metal-free C-H amination. | A phosphine-catalyzed approach offers excellent regioselectivity and high atom economy. nih.gov |

| Safer Solvents & Auxiliaries | Use of water or Deep Eutectic Solvents (DESs). | Biocatalytic reactions are often performed in aqueous systems; DESs are emerging as viable green media. mdpi.commdpi.com |

| Design for Energy Efficiency | Mechanochemical and biocatalytic reactions at ambient temperature. | Ball milling and many enzymatic reactions proceed without the need for heating, reducing energy consumption. youtube.comnih.gov |

| Use of Catalysis | Employing biocatalysts or reusable nanocatalysts. | Engineered enzymes and reusable ZnO nanocrystals have been shown to be effective catalysts in related syntheses. nih.govrsc.org |

By embracing these automated and green methodologies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation of 1 4 Chlorophenyl Cyclopropanamine

Reactions at the Amine Moiety

The primary amine group in 1-(4-chlorophenyl)cyclopropanamine is a versatile functional handle for synthetic modifications. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.

N-alkylation introduces an alkyl group onto the nitrogen atom of the amine, a fundamental transformation in organic synthesis. chemrxiv.org This can be achieved through various methods, including reaction with alkyl halides or through reductive amination. While direct alkylation with alkyl halides can be effective, it often suffers from a lack of selectivity, potentially leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Catalytic methods offer a more controlled approach. Palladium-catalyzed N-alkylation, for instance, has become a powerful tool for forming C-N bonds under mild conditions. chemrxiv.org Another advanced strategy is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized in situ to an aldehyde, which then undergoes reductive amination with the amine, offering a green alternative to traditional alkylation. chemrxiv.org Non-noble metal catalysts, such as those based on titanium hydroxide (B78521), have also been developed for the selective N-alkylation of amines with alcohols, providing high selectivity towards secondary amines. researchgate.net

Table 1: Representative N-Alkylation Methods for Primary Amines

| Method | Alkylating Agent | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Direct Alkylation | Alkyl Halides (e.g., R-X) | Base | Simple, but risk of over-alkylation. masterorganicchemistry.com |

| Catalytic Alkylation | Alcohols (e.g., R-OH) | Palladium or Titanium complexes | High selectivity, milder conditions, sustainable. chemrxiv.orgresearchgate.net |

| Borane-Catalyzed | Aryl Esters | B(C6F5)3 | Metal-free catalysis for a range of amines. rsc.org |

The primary amine of this compound readily reacts with acylating agents to form stable amide bonds. This transformation is one of the most frequently used reactions in medicinal chemistry. nih.gov The most common methods involve the reaction of the amine with highly reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. researchgate.net These reactions are typically rapid and high-yielding.

Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov These methods are generally milder than using acyl chlorides and are compatible with a wider range of functional groups. researchgate.net Research has shown that a combination of EDC, DMAP, and a catalytic amount of HOBt can be highly effective for coupling even electron-deficient amines. nih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Typical Conditions | Notes |

|---|---|---|---|

| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Base (e.g., Triethylamine), Aprotic Solvent | Highly reactive, may not be suitable for sensitive substrates. researchgate.net |

| Carbodiimides | EDC, DCC | Additives (HOBt, DMAP), Aprotic Solvent (e.g., DCM, DMF) | Widely used, mild conditions, good for complex molecules. nih.gov |

| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIPEA), Aprotic Solvent | High efficiency, low epimerization for chiral substrates. researchgate.net |

| Uronium/Guanidinium Salts | HATU, HBTU | Base (e.g., DIPEA), Aprotic Solvent | Very effective, but some have safety concerns. researchgate.netnih.gov |

Reductive amination is a powerful and versatile method for the N-alkylation of amines, including this compound. wikipedia.org This one-pot procedure involves the reaction of the amine with a ketone or an aldehyde to form an intermediate imine (or iminium ion), which is then reduced in the same reaction vessel to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org

A key advantage of reductive amination is its high selectivity, which avoids the over-alkylation problems often seen with direct alkylation using alkyl halides. masterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions (pH ~4-5), which are necessary to catalyze imine formation without deactivating the amine nucleophile. youtube.com

The choice of reducing agent is crucial. While strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they can also reduce the starting carbonyl compound. youtube.com Milder, more selective reducing agents are preferred, with sodium cyanoborohydride (NaBH₃CN) being a classic choice. masterorganicchemistry.comwikipedia.org NaBH₃CN is particularly effective because it is stable in mildly acidic conditions and preferentially reduces the protonated iminium ion intermediate over the ketone or aldehyde. youtube.com Another widely used reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also selective for imines and avoids the use of toxic cyanide reagents. masterorganicchemistry.comyoutube.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines/iminium ions over carbonyls; effective in one-pot reactions. wikipedia.orgyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; a common, less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Less selective; can also reduce the starting aldehyde/ketone. youtube.com |

| Catalytic Hydrogenation | H₂, Catalyst (Pd, Pt, Ni) | Green method; imine is reduced as it is formed. wikipedia.org |

Reactions Involving the Cyclopropane (B1198618) Ring

The three-membered ring of this compound is a source of significant chemical potential due to its inherent strain energy. This strain makes the ring susceptible to cleavage under certain conditions, leading to unique chemical transformations.

The cyclopropane ring can undergo cleavage, particularly when activated by both a donor (the amine) and an acceptor group. In the case of this compound, the phenyl group can act as an acceptor, making it a "donor-acceptor" cyclopropane. These types of cyclopropanes are known to undergo ring-opening reactions, which are valuable in synthesis for creating linear, functionalized molecules. researchgate.net

The cleavage of the cyclopropane ring can be initiated by electrophiles. For instance, protonation in a superacid medium can lead to the formation of a reactive dicationic intermediate, which subsequently undergoes ring-opening to react with a nucleophile. mdpi.com Such reactions can be used to construct more complex molecular scaffolds from simple cyclopropane precursors.

From a pharmaceutical perspective, the cyclopropyl (B3062369) group is a valuable motif. It is often incorporated into drug molecules to enhance metabolic stability, improve potency, and constrain the conformation of a molecule to favor binding to a biological target. acs.org The C-H bonds on a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. acs.org The rigid nature of the ring can also lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. While ring-opening is a key chemical reactivity, in the context of drug design, this stability is often the desired feature. However, the potential for the cyclopropane ring to act as a reactive site, for example through metabolic activation, is a consideration in drug safety assessments. nih.gov

The reactivity of the cyclopropane ring is a direct consequence of its significant ring strain, which is a combination of angle strain and torsional strain. The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. This severe angle strain results in weak, "bent" C-C bonds with increased p-character, making them more susceptible to cleavage than typical alkane C-C bonds. rsc.org

Additionally, the hydrogens on the cyclopropane ring are held in an eclipsed conformation, which introduces torsional strain. rsc.org The total ring strain for cyclopropane is approximately 27 kcal/mol. This stored energy means that reactions involving the opening of the ring are often thermodynamically favorable, as they relieve this strain. This inherent reactivity is exploited in various synthetic methods where cyclopropanes act as three-carbon building blocks. researchgate.net The presence of the amine and phenyl groups on this compound further influences which of the C-C bonds is most likely to break during a chemical reaction.

Transformations of the Chlorophenyl Group

The 4-chlorophenyl group in the molecule features a chlorine atom attached to a benzene (B151609) ring. This C(sp²)–Cl bond is generally stable, but its reactivity can be exploited under specific conditions to create new chemical bonds and derivatives. The primary transformations of this group involve either substitution of the chlorine atom or reactions that modify the aromatic ring itself.

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound, the chlorine atom is the leaving group. However, the molecule lacks a strong electron-withdrawing group at the ortho or para positions. The cyclopropylamine (B47189) substituent is not sufficiently activating to facilitate a classical SNAr reaction under standard conditions. Consequently, direct displacement of the chlorine by common nucleophiles is generally inefficient. youtube.com

To overcome this limitation, modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, are employed. The Buchwald-Hartwig amination has become a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction is not a classical SNAr but achieves the same net transformation—the replacement of a halogen with a nitrogen-based group. The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by coordination of the new amine, deprotonation, and finally, reductive elimination to yield the product and regenerate the catalyst. libretexts.org This methodology allows for the coupling of aryl chlorides with a wide variety of amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Table 1: Representative Buchwald-Hartwig Amination

This table illustrates a representative transformation using the Buchwald-Hartwig reaction, a modern alternative to classical SNAr for unactivated aryl chlorides.

| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| This compound | A secondary amine (e.g., Piperidine) | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 1-(4-(Piperidin-1-yl)phenyl)cyclopropanamine |

The functional groups on this compound can undergo various oxidation and reduction reactions, although these typically target the amine or the entire aryl halide moiety rather than just the chlorine atom.

Reduction: The most common reduction reaction involving the chlorophenyl group is catalytic hydrodechlorination. This process replaces the chlorine atom with a hydrogen atom. It is typically achieved through catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or a hydrogen donor like ammonium formate. This reaction effectively converts this compound into 1-Phenylcyclopropanamine.

Oxidation: The primary amine group is the most susceptible functional group to oxidation. Treatment with various oxidizing agents can lead to a range of products. However, controlling the oxidation to achieve a specific product can be challenging, and over-oxidation or side reactions are common. Mild oxidation might yield a hydroxylamine (B1172632) or nitroso derivative, while stronger conditions could potentially lead to the formation of a nitro group, though this often requires specific reagents to avoid decomposition of the starting material. The aromatic ring itself is generally resistant to oxidation except under harsh conditions that would likely degrade the rest of the molecule.

Table 2: Potential Oxidation and Reduction Reactions

This table outlines plausible oxidation and reduction transformations for this compound based on established chemical principles.

| Reaction Type | Reagent(s) | Functional Group Transformed | Potential Product |

| Reduction | H₂, Pd/C | Aryl Chloride | 1-Phenylcyclopropanamine |

| Oxidation | Dimethyldioxirane (DMDO) | Primary Amine | 1-(4-Chlorophenyl)-1-nitrosocyclopropane |

| Oxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Primary Amine | 1-(4-Chlorophenyl)-1-nitrocyclopropane |

Biological Activity and Pharmacological Profiles

Anticancer Activity and Cytotoxic Effects

Specific research detailing the direct cytotoxic effects and anticancer activity of 1-(4-Chlorophenyl)cyclopropanamine is limited in publicly available scientific literature.

Activity Against Various Cancer Cell Lines (e.g., Human Breast Cancer MDA-MB-435)

There is no specific data available from the reviewed scientific literature detailing the cytotoxic activity of this compound against particular cancer cell lines, such as the MDA-MB-435 cell line.

Apoptosis Induction and Cellular Mechanisms

The specific cellular mechanisms by which this compound may induce apoptosis have not been extensively characterized in published research. While related compounds are known to induce apoptosis, the direct pathways activated by this specific molecule remain to be elucidated.

Enzyme Inhibition and Modulation

The most significant area of research for this compound is its role as an enzyme inhibitor, particularly its interaction with Cytochrome P450 and Histone Lysine Demethylase 1.

Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP1A2)

While comprehensive experimental data on the inhibition of the full range of Cytochrome P450 enzymes by this compound is not widely available, computational models have provided some insight. Based on a Support Vector Machine (SVM) model, this compound hydrochloride is predicted to have inhibitory activity against specific CYP isoforms. easycdmo.com

Predicted CYP Inhibition

| Enzyme | Predicted Activity |

|---|---|

| Cytochrome P450 2C9 | Inhibitor |

This data is based on computational modeling and not on direct experimental results.

Histone Lysine Demethylase (LSD1) Inhibition

This compound belongs to a class of compounds derived from trans-2-phenylcyclopropylamine (tranylcypromine), which are recognized as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.govnih.gov LSD1 is an enzyme that plays a crucial role in gene regulation by demethylating histones, and its aberrant expression is linked to various cancers. nih.gov

The parent compound, tranylcypromine (B92988), is a mechanism-based, irreversible inhibitor of LSD1. acs.org It acts by forming a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby inactivating it. acs.orgacs.org Research efforts have focused on synthesizing derivatives of tranylcypromine, such as this compound, to improve potency and selectivity for LSD1 over other FAD-dependent enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govacs.org The inhibition of LSD1 by these compounds is time-dependent. acs.org

The table below shows the inhibitory activity of the parent compound, trans-2-phenylcyclopropylamine, against LSD1 and the monoamine oxidases, providing context for the study of its derivatives.

Inhibitory Potency of trans-2-Phenylcyclopropylamine (Parent Compound)

| Enzyme | K_I (μM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |

|---|---|---|---|

| LSD1 | 242 | 0.0106 | 44 |

| MAO-A | >200 | - | ~100 |

| MAO-B | 910 | 0.61 | 670 |

Data sourced from studies on the parent compound, tranylcypromine, to illustrate the baseline activity of this chemical class. acs.org

Akt1 Kinase Inhibition

Based on a review of the scientific literature, there is no available information to suggest that this compound functions as an inhibitor of Akt1 kinase.

Lack of Specific Research Data for this compound in Specified Biological Activities

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, direct research findings for the compound This compound concerning the biological activities outlined in the requested article structure.

The performed searches did not yield any studies that directly investigate the following for This compound :

Inhibitory Effects on Cyclooxygenase (COX) or Dehydrogenases: No literature was found that assesses the inhibitory potential of this specific compound on COX enzymes or various dehydrogenases. While related compounds with a similar core structure but different functional groups (e.g., a carboxylic acid instead of an amine) are mentioned in supplier catalogs as potential inhibitors, this data is not directly applicable to this compound.

Neuropharmacological Potential:

Central Nervous System (CNS) Drug Development: There are no published studies evaluating the potential of this compound as a CNS agent.

Monoamine Reuptake Inhibition: No data exists on its ability to inhibit monoamine reuptake, a mechanism associated with treatments for depression, anxiety, and schizophrenia.

P2Y12 Receptor Antagonism: The compound was not identified as a direct P2Y12 receptor antagonist in the searched literature.

Antimicrobial and Antituberculosis Activities:

Activity Against Mycobacterium tuberculosis: No studies were found that screen or test this compound for its efficacy against Mycobacterium tuberculosis or other microbes.

Due to the absence of available scientific evidence for this specific molecule within the requested biological contexts, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. To do so would require speculation or the inclusion of data from different, albeit structurally related, compounds, which would violate the core requirements of the request.

Antimicrobial and Antituberculosis Activities

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound are not extensively detailed in the provided search results. However, the broader class of cyclopropane-containing compounds has been investigated for antimicrobial properties. mdpi.com The antimicrobial activity of such compounds is often attributed to their ability to interfere with essential microbial processes.

Derivatives of cyclopropane (B1198618) have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. mdpi.com Some of these compounds have demonstrated moderate activity against various microbes. mdpi.com For instance, certain amide derivatives containing cyclopropane have shown inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com Molecular docking studies suggest that these compounds may exert their antifungal effects by binding to key enzymes like the CYP51 protein, which is crucial for fungal cell membrane synthesis. mdpi.com

The general mechanism for some antimicrobial amines involves disruption of the bacterial cell membrane. Quaternary amine compounds, for example, can cause membrane damage at high concentrations and induce widespread protein aggregation at lower concentrations, leading to cell death. nih.gov Another mechanism observed in certain antimicrobial peptides is the perturbation of the bacterial cell membrane, which is concentration-dependent. nih.gov This can involve interaction with components of the cell envelope, such as lipoteichoic acid in Gram-positive bacteria. nih.gov

Table 1: Antimicrobial Activity of Select Cyclopropane Derivatives

| Compound Class | Target Microbe | Activity | Potential Mechanism |

| Amide derivatives of cyclopropane | Staphylococcus aureus | Moderate Inhibition | Not specified |

| Amide derivatives of cyclopropane | Escherichia coli | Moderate Inhibition | Not specified |

| Amide derivatives of cyclopropane | Candida albicans | Good antifungal activity | Inhibition of CYP51 protein |

This table is based on findings from a study on various amide derivatives containing cyclopropane and may not be directly representative of this compound itself. mdpi.com

Other Reported Biological Activities

Beyond antimicrobial effects, research has explored other potential therapeutic properties of compounds related to this compound.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not specified, related compounds containing a chlorophenyl group have been investigated. For instance, a compound identified as CDMPO, which contains a 4-chlorophenyl group, has demonstrated anti-inflammatory effects in microglial cells. nih.gov This compound was found to significantly reduce the production of nitric oxide (NO), proinflammatory cytokines, and prostaglandin (B15479496) E2 (PGE2) in activated microglial cells. nih.gov The mechanism of this action was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the attenuation of the NF-κB and p38 signaling pathways. nih.gov

Natural products containing various chemical structures have also been shown to possess anti-inflammatory properties by modulating signaling pathways, inhibiting enzymes like COX, and regulating transcription factors involved in inflammation. mdpi.com

Table 2: Anti-inflammatory Activity of a Related Chlorophenyl Compound

| Compound | Cell Line | Key Findings | Mechanism of Action |

| CDMPO | BV2 microglia cells | Attenuated NO production, inhibited proinflammatory cytokines and PGE2 | Suppressed iNOS and COX-2 expression, attenuated NF-κB and p38 activation |

This table summarizes the findings for 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO). nih.gov

Neuroprotective Effects

The neuroprotective potential of compounds structurally related to this compound has been an area of interest. For example, the aforementioned compound CDMPO, with its anti-inflammatory properties, has been shown to protect dopaminergic neurons and improve behavioral deficits in a mouse model of Parkinson's disease. nih.gov This neuroprotection is thought to result from the inhibition of microglia-mediated neuroinflammation. nih.gov

Generally, neuroprotective effects can be achieved through various mechanisms, including the inhibition of acetylcholinesterase, reduction of amyloid-β peptide and tau protein levels, activation of pathways that improve synaptic function, and antioxidant and anti-inflammatory activities. mdpi.com Natural products are a significant source of compounds with potential neuroprotective effects. nih.gov For instance, some compounds have been shown to protect against neuronal cell death by reducing oxidative stress and inhibiting mitochondrial dysfunction. nih.gov

Table 3: Neuroprotective Effects of a Related Chlorophenyl Compound

| Compound | Model | Key Findings | Proposed Mechanism |

| CDMPO | MPTP mouse model of Parkinson's disease | Protected dopaminergic neurons, improved behavioral impairments | Decreased proinflammatory molecules via NF-κB and p38 signaling |

This table summarizes the findings for 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO). nih.gov

Mechanism of Action Studies

Molecular Target Identification and Validation

Research has identified P-selectin as a key molecular target for derivatives containing the 1-(4-chlorophenyl)cyclopropyl group. nih.gov P-selectin is a cell adhesion molecule that plays a crucial role in the initial recruitment of leukocytes and platelets to sites of injury or inflammation, making it a significant target in vascular diseases. researchgate.netnih.gov

The primary interaction with the molecular target is inhibitory. Compounds featuring the 1-(4-chlorophenyl)cyclopropyl moiety have been developed as P-selectin antagonists. nih.gov They function by blocking the binding of P-selectin to its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1). researchgate.netnih.gov This antagonist action disrupts the cell-cell adhesion processes that are fundamental to inflammatory responses and thrombus formation. The ability of these compounds to inhibit this specific ligand-receptor interaction has been confirmed through in vitro analytical methods. researchgate.net

The inhibitory activity of compounds related to 1-(4-Chlorophenyl)cyclopropanamine has been quantified using specialized binding assays. For instance, PSI-697, a precursor to a cyclopropyl-containing derivative, was evaluated using Biacore and cell-based assays to measure its ability to disrupt the P-selectin/PSGL-1 interaction. researchgate.netnih.gov These assays demonstrated a dose-dependent inhibition, with PSI-697 inhibiting 50% of the binding at a concentration range of 50 to 125 µM. researchgate.netnih.gov Such assays are critical for validating the potency and confirming the mechanism of action of new potential therapeutic agents.

Signaling Pathway Modulation

By inhibiting the P-selectin target, derivatives of this compound modulate signaling pathways related to cell adhesion and motility, which are central to inflammation and thrombosis.

The most direct impact of P-selectin inhibition is on cell motility pathways. By blocking the initial tethering and rolling of leukocytes and platelets along the vascular endothelium, these compounds effectively inhibit a critical step in the inflammatory cascade and thrombosis. researchgate.netnih.gov In vivo studies using a rat surgical inflammation model demonstrated that oral administration of the P-selectin antagonist PSI-697 significantly reduced the number of rolling leukocytes. researchgate.netnih.gov This modulation of cell adhesion and motility highlights the therapeutic potential for treating conditions like atherosclerosis and deep vein thrombosis. nih.gov

Information regarding the direct influence of this compound or its closely related P-selectin inhibitor derivatives on specific apoptotic pathways is not detailed in the available scientific literature. The primary mechanism identified focuses on the modulation of cell adhesion rather than programmed cell death.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies have been pivotal in optimizing the therapeutic potential of compounds containing the 1-(4-chlorophenyl) moiety. A notable example is the evolution from a benzyl-substituted inhibitor to one incorporating a cyclopropyl (B3062369) group, which led to significant improvements in pharmaceutical properties. nih.gov

The development of PSI-421 was driven by the need to improve upon a precursor compound, PSI-697, which, despite being an effective P-selectin inhibitor, suffered from low oral bioavailability. nih.gov Researchers expanded SAR studies by making structural modifications, a key change being the replacement of the C-2 benzyl (B1604629) group of PSI-697 with a 1-(4-chlorophenyl)cyclopropyl group. This modification resulted in the discovery of PSI-421, a compound with markedly improved aqueous solubility and superior pharmacokinetic properties, while retaining potent P-selectin inhibitory activity. nih.gov This successful optimization underscores the strategic importance of the cyclopropyl moiety in enhancing the drug-like characteristics of the molecule.

An in-depth examination of the structure-activity relationships of this compound and its analogs has been crucial in understanding its mechanism of action. Researchers have systematically modified its chemical structure to identify the key molecular features responsible for its biological activity, primarily its potent and selective inhibition of monoamine uptake.

1 Systematic Structural Modifications and Activity Assessment

The core structure of 1-phenylcyclopropanamine has served as a foundational scaffold for extensive structure-activity relationship (SAR) studies. Initial investigations revealed that this parent compound was a weak, non-selective inhibitor of the uptake of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT). However, the introduction of a chlorine atom at the para-position of the phenyl ring, yielding this compound, dramatically increased its potency as a monoamine uptake inhibitor.

Systematic modifications have been explored at three primary sites of the molecule: the phenyl ring, the cyclopropane (B1198618) ring, and the amino group. These studies involve synthesizing a series of analogs and assessing their ability to inhibit the reuptake of neurotransmitters in vitro. The primary measure of activity is typically the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake. These assessments have demonstrated that even minor structural changes can lead to significant shifts in potency and selectivity.

2 Role of Substituents on Phenyl Ring (e.g., Halogen Replacement, Methyl Groups)

The nature and position of substituents on the phenyl ring have a profound impact on the inhibitory activity of 1-phenylcyclopropanamine analogs. The 4-position (para-position) has been identified as the most favorable location for substitution.

Replacing the 4-chloro substituent with other halogens, such as fluorine or bromine, also results in potent monoamine uptake inhibitors. Generally, halogen substitution at the para-position enhances activity. In addition to halogens, the introduction of small alkyl groups, like a methyl group at the 4-position, has been investigated. The resulting compound, 1-(4-methylphenyl)cyclopropanamine, also shows inhibitory activity, although its profile differs from the halogenated analogs.

Combining substituents has also been a key strategy. For instance, dichlorinated analogs, such as 1-(3,4-dichlorophenyl)cyclopropanamine, have been synthesized and evaluated. These compounds have demonstrated high potency, particularly as dopamine and norepinephrine reuptake inhibitors. This suggests that the electronic and steric properties of the phenyl ring substituents are critical determinants of both the potency and the selectivity of these compounds towards the different monoamine transporters.

Table 1: Influence of Phenyl Ring Substituents on Inhibitory Activity

| Compound Name | Phenyl Ring Substituent(s) | Primary Activity Noted |

|---|---|---|

| 1-Phenylcyclopropanamine | None | Weak, non-selective monoamine uptake inhibitor |

| This compound | 4-Chloro | Potent monoamine uptake inhibitor |

| 1-(3,4-Dichlorophenyl)cyclopropanamine | 3,4-Dichloro | Potent dopamine and norepinephrine reuptake inhibitor |

| 1-(4-Methylphenyl)cyclopropanamine | 4-Methyl | Monoamine uptake inhibitor |

3 Influence of Cyclopropane Ring Modifications

The cyclopropane ring is another critical element of the pharmacophore. Its rigid, strained structure helps to orient the phenyl ring and the amino group in a specific spatial arrangement, which is thought to be optimal for binding to monoamine transporters.

Studies have explored the impact of modifying this three-membered ring. For example, altering the stereochemistry of the molecule can influence its activity. The cyclopropanamine scaffold exists as a pair of enantiomers, and it has been shown that the biological activity often resides primarily in one of the enantiomers. This stereoselectivity highlights the importance of the precise three-dimensional conformation of the molecule for its interaction with the target transporters.

Attempts to replace the cyclopropane ring with other cyclic or acyclic structures have generally resulted in a significant loss of potency. This underscores the unique contribution of the cyclopropyl moiety to the molecule's high affinity for monoamine transporters. The rigidity and specific geometric constraints imposed by the cyclopropane ring appear to be essential for maintaining the optimal pharmacophoric conformation.

4 Pharmacophore Modeling and Refinement

Pharmacophore modeling has been an invaluable tool for understanding the SAR of this compound and its analogs. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

For this class of compounds, the key pharmacophoric features are generally recognized as:

An aromatic ring (the phenyl group).

A hydrophobic center, often associated with the substituents on the phenyl ring.

A protonatable nitrogen atom (the amino group).

The relative distances and orientations of these features are critical. Pharmacophore models for monoamine reuptake inhibitors based on the cyclopropanamine scaffold have been developed and refined using computational methods. These models are built by superimposing the structures of several active analogs and identifying the common chemical features that are required for binding to the transporters.

These models have been used to explain the observed SAR data, such as why para-substitution on the phenyl ring is favored and why the rigid cyclopropane ring is crucial. For example, the model for the dopamine transporter (DAT) includes a hydrophobic pocket that accommodates the 3,4-dichloro substituents of potent inhibitors like 1-(3,4-dichlorophenyl)cyclopropanamine. Refined pharmacophore models continue to guide the design of new analogs with improved potency and selectivity, providing a rational basis for further drug development efforts.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 1-(4-Chlorophenyl)cyclopropanamine, and a protein's binding site.

The analysis of ligand-protein binding modes reveals the specific interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. While specific docking studies on this compound are not extensively published, insights can be drawn from studies on structurally similar molecules.

Table 1: Illustrative Example of Ligand-Protein Interactions for a Related Compound (1-CPI in P450 2B4)

| Interacting Residue | Interaction Type |

|---|---|

| Phe-206 | Hydrophobic |

| Phe-297 | Hydrophobic |

| Thr-302 | Hydrophobic |

| Val-363 | Hydrophobic |

| Ala-298 | van der Waals |

| Ile-114 | van der Waals |

This table is based on the analysis of the related compound 1-(4-chlorophenyl)imidazole (B1196904) (1-CPI) with P450 2B4 and serves as an example of how binding modes are analyzed.

Molecular docking programs calculate a "docking score" or an estimated binding affinity, typically in kcal/mol, which quantifies the strength of the ligand-protein interaction. A more negative score generally indicates a more favorable binding interaction. These predictions are crucial for ranking potential ligands in virtual screening campaigns before undertaking experimental validation.

The binding affinity is related to the dissociation constant (Kd) and the Gibbs free energy of binding (ΔG). While experimental techniques like Isothermal Titration Calorimetry (ITC) provide precise thermodynamic data, computational predictions offer a rapid, high-throughput alternative. For this compound, predicting its binding affinity against various protein targets would be a critical first step in assessing its biological potential.

Table 2: Example of Predicted Binding Affinities for Various Ligands Against Different Receptors

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Hydroxychloroquine | SARS-CoV-2 Mpro (7CWL) | -5.939 |

| Lopinavir | SARS-CoV-2 Mpro (6LU7) | -8.22 |

| Ritonavir | SARS-CoV-2 Mpro (7CWL) | -7.266 |

| Azithromycin | SARS-CoV-2 Mpro (7CWL) | -7.785 |

This table presents example docking scores from a study on SARS-CoV-2 Mpro to illustrate how binding affinities are reported. The values are not directly for this compound but serve as a reference.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties from first principles.

A significant application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a molecule, researchers can predict its ¹H and ¹³C NMR spectra with high accuracy. These predicted spectra can then be compared with experimental data to confirm the molecule's structure. This integrated approach is particularly valuable for the unambiguous structural elucidation of novel compounds. Discrepancies between predicted and experimental shifts can also point to specific conformational features or intermolecular interactions in solution.

Table 3: Hypothetical Comparison of Experimental vs. DFT-Predicted ¹H NMR Chemical Shifts

| Proton Environment | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| Aromatic (ortho to Cl) | 7.30 | 7.25 | 0.05 |

| Aromatic (meta to Cl) | 7.15 | 7.12 | 0.03 |

| Cyclopropyl (B3062369) (CH₂) | 0.95 | 0.91 | 0.04 |

| Amine (NH₂) | 1.50 | 1.45 | 0.05 |

This table is a hypothetical representation to illustrate the process of validating a structure by comparing experimental NMR data with DFT-predicted values. The accuracy of DFT predictions can vary based on the functional and basis set used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is essential for understanding the flexibility of proteins, the stability of ligand-protein complexes, and the conformational changes that occur during binding.

An MD simulation of this compound complexed with a protein would start with the docked pose. The simulation would then track the movements of both the ligand and the protein in a simulated physiological environment. Key analyses, such as calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, would reveal the stability of the binding mode. A stable RMSD over the simulation time suggests a persistent and stable interaction. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are rigid, providing deeper insight into the dynamics of the interaction.

Assessment of Ligand-Receptor Complex Stability

The stability of a ligand-receptor complex is a critical determinant of a compound's potential efficacy. Molecular dynamics (MD) simulations and binding free energy calculations are primary methods used to assess this stability. nih.govnih.gov These simulations model the movement of atoms over time, providing insights into the dynamic interactions between the ligand and its target protein. nih.gov

Table 1: Illustrative Binding Free Energy Components for a Ligand-Receptor Complex

| Energy Component | Calculated Value (kcal/mol) | Contribution |

| Van der Waals Energy | -45.8 | Favorable |

| Electrostatic Energy | -28.5 | Favorable |

| Polar Solvation Energy | +35.2 | Unfavorable |

| Non-polar Solvation Energy | -4.1 | Favorable |

| Binding Free Energy (ΔG_bind) | -43.2 | Overall Favorable |

Note: This table presents hypothetical data to illustrate the typical components of a binding free energy calculation.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. chemistrysteps.com For this compound, this analysis is crucial for understanding how its three-dimensional shape influences its ability to fit into a receptor's binding site. The molecule's structure, featuring a rigid cyclopropane (B1198618) ring attached to a phenyl group and an amine group, presents interesting conformational possibilities.

The cyclopropane ring itself is highly strained and essentially planar. chemistrysteps.com The key conformational variables are the torsion or dihedral angles involving the bonds connecting the cyclopropane ring to the 4-chlorophenyl group and the amine group. Dihedral angle principal component analysis (dPCA) of molecular dynamics simulations is a sophisticated technique used to study these conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling